2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-methyl substituent on the triazole core, a thioether linkage to an acetamide group, and a 2-aminothiazol-4-ylmethyl moiety at position 5 of the triazole. The N-substituent of the acetamide is cyclohexyl, which enhances lipophilicity compared to aromatic substituents like benzyl or phenyl.
Properties
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS2/c1-21-12(7-11-8-23-14(16)18-11)19-20-15(21)24-9-13(22)17-10-5-3-2-4-6-10/h8,10H,2-7,9H2,1H3,(H2,16,18)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVSMJVFAOXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the preparation of 2-aminothiazole from thioamide and α-haloketone under basic conditions.
Formation of the Triazole Ring: The next step involves the cyclization of the thiazole derivative with hydrazine to form the triazole ring.
Attachment of the Cyclohexylacetamide Moiety: The final step involves the nucleophilic substitution reaction between the triazole-thiazole intermediate and cyclohexylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in various biological processes, such as proteases and kinases.
Modulate Receptors: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Induce Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound is compared to structurally related molecules with modifications in the triazole substituents, acetamide N-substituents, or thioether-linked groups. Below is a detailed analysis:
Key Findings:
Benzyl or phenyl substituents (e.g., ) may enhance π-π stacking in enzyme binding but reduce solubility .
Triazole Substituent Variations: The 2-aminothiazol-4-ylmethyl group in the target compound provides hydrogen-bonding sites, unlike thiophene () or benzo[d]thiazole () substituents, which prioritize steric or electronic effects . 4-Methyl on triazole (target compound) vs. 4-phenylpropyl () influences conformational flexibility and steric hindrance .
Synthetic Routes :
- Most analogs (e.g., ) use triazole-3-thiol intermediates coupled with chloroacetamides, suggesting a robust and scalable method for the target compound .
- 1,3-dipolar cycloaddition () is less relevant for 1,2,4-triazoles but useful for 1,2,3-triazole derivatives .
Pharmacological Implications: Aminothiazole-triazole hybrids (target compound) are understudied but may synergize antimicrobial and anticancer activities seen in isolated thiazole/triazole derivatives . Chloro or nitro groups () correlate with cytotoxicity but may increase toxicity risks .
Biological Activity
The compound 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a synthetic derivative that combines a thiazole and triazole moiety. This structure is significant due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 302.43 g/mol. The structure includes a cyclohexylacetamide group linked to a thioether bridge connecting to a triazole derivative.
Biological Activity Overview
- Antimicrobial Activity : Initial studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thiazole and triazole rings enhances the interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains.
- Antitumor Properties : Research has shown that triazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells. The specific mechanism often involves interference with DNA synthesis and cell cycle progression.
- Antioxidant Activity : Compounds containing thiazole and triazole groups have been reported to possess antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study investigated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial activity attributed to the thiazole moiety's ability to disrupt bacterial cell walls.
- Antitumor Efficacy : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways.
- Oxidative Stress Reduction : A zebrafish model was employed to evaluate the compound's protective effects against ethanol-induced oxidative stress. The results showed a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, alongside increased levels of glutathione (GSH), highlighting its antioxidant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
